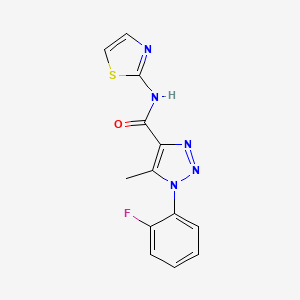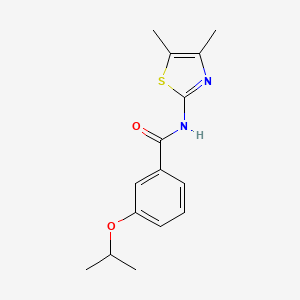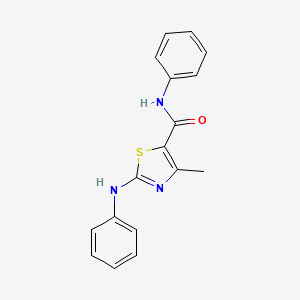![molecular formula C24H21BrClNO3 B5265980 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine](/img/structure/B5265980.png)
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including a bromonaphthalene moiety, a benzofuran ring, and a morpholine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: Cyclization reactions to form the benzofuran ring.
Morpholine Introduction: Coupling reactions to attach the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromonaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: Shares the bromonaphthalene moiety but lacks the benzofuran and morpholine groups.
Benzofuran: Contains the benzofuran ring but does not have the bromonaphthalene or morpholine groups.
Morpholine: Features the morpholine group but lacks the bromonaphthalene and benzofuran rings.
Uniqueness
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
IUPAC Name |
4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrClNO3/c25-23-18-4-2-1-3-16(18)5-7-21(23)29-12-9-22-24(27-10-13-28-14-11-27)19-15-17(26)6-8-20(19)30-22/h1-9,15,24H,10-14H2/b22-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXVAMGGXTULY-AFPJDJCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C5=CC=CC=C5C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C5=CC=CC=C5C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5265915.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265919.png)

![N-[(Z)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B5265946.png)


![1'-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5265982.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(hydroxymethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B5265989.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5265997.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5266002.png)
![5-(2-fluorophenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266010.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5266019.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5266023.png)
